![molecular formula C9H12FNO B13566130 [4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
[4-(2-Aminoethyl)-2-fluorophenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Aminoethyl)-2-fluorophenyl]methanol: is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminoethyl)-2-fluorophenyl]methanol typically involves the introduction of the aminoethyl group and the fluorine atom onto the phenylmethanol backbone. One common method is the nucleophilic substitution reaction, where a suitable precursor like 4-fluorobenzyl alcohol is reacted with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Techniques such as distillation, crystallization, and chromatography are employed for the purification of the final product.
化学反应分析
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)-2-fluorophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NBS or NCS in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed:
Oxidation: Formation of 4-(2-aminoethyl)-2-fluorobenzaldehyde or 4-(2-aminoethyl)-2-fluorobenzophenone.
Reduction: Formation of 4-(2-aminoethyl)-2-fluorophenylethylamine or 4-(2-aminoethyl)-2-fluorophenylethanol.
Substitution: Formation of halogenated derivatives like 4-(2-aminoethyl)-2-fluoro-5-bromophenylmethanol.
科学研究应用
Chemistry: In organic synthesis, [4-(2-Aminoethyl)-2-fluorophenyl]methanol serves as a building block for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to investigate enzyme kinetics and binding interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.
作用机制
The mechanism of action of [4-(2-Aminoethyl)-2-fluorophenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
[4-(2-Aminoethyl)phenyl]methanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
[4-(2-Aminoethyl)-2-chlorophenyl]methanol: Substitutes the fluorine atom with chlorine, which can alter the compound’s reactivity and interaction with molecular targets.
[4-(2-Aminoethyl)-2-bromophenyl]methanol: Similar to the chlorinated derivative but with bromine, affecting its chemical and biological properties.
Uniqueness: The presence of the fluorine atom in [4-(2-Aminoethyl)-2-fluorophenyl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable candidate for further research and development.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
[4-(2-aminoethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c10-9-5-7(3-4-11)1-2-8(9)6-12/h1-2,5,12H,3-4,6,11H2 |
InChI 键 |
VLZLFMQKSBPNMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCN)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




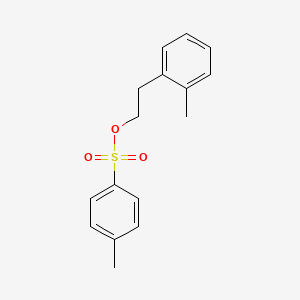
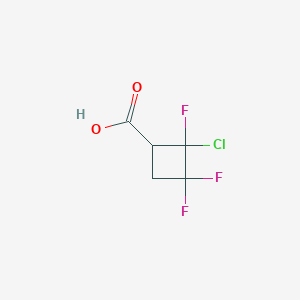
![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
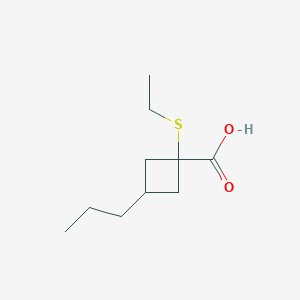

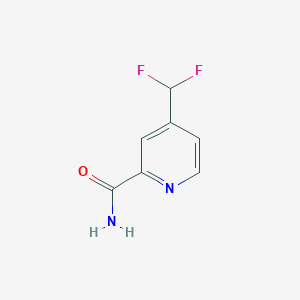
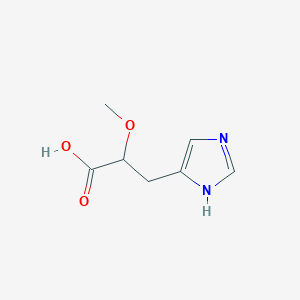
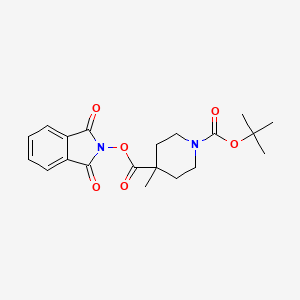
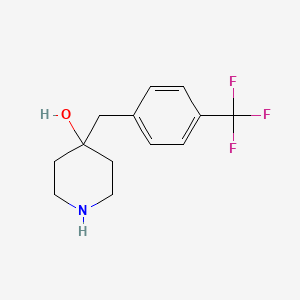
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
